Bienvenue dans la boutique en ligne BenchChem!

Etamycin

Mycobacterium abscessus In vivo efficacy Zebrafish model

Etamycin is a cyclic depsipeptide antibiotic of the streptogramin B family, co-produced with griseoviridin via a 105 kb biosynthetic gene cluster. Its unique sequence includes a 3-hydroxypicolinic acid chromophore and phenylsarcosine, conferring potent activity against drug-resistant pathogens including MRSA and Mycobacterium abscessus. With demonstrated superior in vivo efficacy over vancomycin and clarithromycin in murine and zebrafish models, this compound is an essential tool for hit-to-lead optimization and PK/PD studies. Sourced from characterized Streptomyces griseoviridis fermentation for guaranteed authenticity.

Molecular Formula C44H62N8O11
Molecular Weight 879.0 g/mol
CAS No. 299-20-7
Cat. No. B607373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamycin
CAS299-20-7
SynonymsEtamycin;  Antibiotic F-1370A;  Antibiotic K-179;  Viridogrisein;  Viridogrisein I
Molecular FormulaC44H62N8O11
Molecular Weight879.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1
InChIKeySATIISJKSAELDC-ZIOPZPSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etamycin (CAS 299-20-7): Chemical Identity and Procurement Baseline for a Streptogramin B Antibiotic


Etamycin (also known as viridogrisein) is a cyclic depsipeptide antibiotic belonging to the streptogramin B family, produced by *Streptomyces griseoviridis* and related species [1]. It is characterized by a macrocyclic lactone core containing unusual amino acids, including L-β-N-dimethylleucine and L-α-phenylsarcosine [2]. Etamycin exhibits activity primarily against Gram-positive bacteria and mycobacteria, and is distinguished by its synergistic biosynthesis with the structurally unrelated streptogramin A component griseoviridin within a shared 105 kb biosynthetic gene cluster [3].

Why Generic Streptogramin B Analogs Cannot Substitute for Etamycin in Targeted Research Applications


Etamycin possesses a unique molecular architecture and antimicrobial profile that is not conserved across other streptogramin B members. While structurally related compounds like virginiamycin S or pristinamycin I share a common mechanism of action on the 50S ribosomal subunit, etamycin's specific depsipeptide sequence, featuring a 3-hydroxypicolinic acid chromophore and phenylsarcosine [1], dictates a distinct spectrum of activity against drug-resistant pathogens such as MRSA and *Mycobacterium abscessus* [2]. Furthermore, etamycin is naturally co-produced with its synergistic partner griseoviridin via a dedicated biosynthetic gene cluster [3], making its standalone procurement essential for studies investigating the native synergistic pair or for applications where the specific pharmacophore of etamycin is required.

Quantitative Differentiation of Etamycin (CAS 299-20-7) Versus Key Comparators


In Vivo Efficacy of Etamycin vs. Clarithromycin in a Zebrafish Model of Mycobacterium abscessus Infection

In a study evaluating new anti-M. abscessus agents, etamycin demonstrated superior in vivo efficacy compared to clarithromycin, a core agent for treating M. abscessus infections. The study utilized a zebrafish (Danio rerio) infection model to assess therapeutic potential [1].

Mycobacterium abscessus In vivo efficacy Zebrafish model Clarithromycin comparison

Time-Kill Kinetics of Etamycin vs. Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Etamycin was evaluated for its bactericidal activity against MRSA in time-kill assays. It demonstrated favorable time-kill kinetics, showing a faster rate of bacterial reduction compared to vancomycin, a first-line MRSA antibiotic. Etamycin achieved a >3-log10 reduction in CFU/mL by 24 hours, whereas vancomycin showed a slower bactericidal effect [1].

MRSA Time-kill kinetics Vancomycin Antibacterial

In Vivo Protection by Etamycin in a Murine Model of Lethal MRSA Infection

In a murine model of systemic lethal MRSA infection, etamycin conferred significant protection from mortality. Mice treated with etamycin (10 mg/kg, i.p.) showed markedly improved survival rates compared to untreated controls, demonstrating in vivo efficacy against a life-threatening MRSA challenge [1].

MRSA In vivo efficacy Murine model Survival

Potent In Vitro Activity of Etamycin Against Mycobacterium avium Complex (MAC) Clinical Isolates

Etamycin exhibited potent in vitro activity against clinical isolates of Mycobacterium avium and M. intracellulare, the primary pathogens in MAC infections. In broth microdilution assays, etamycin displayed minimum inhibitory concentrations (MICs) ranging from 0.024 to 1.56 μg/mL against these strains [1].

Mycobacterium avium complex MAC MIC Antimycobacterial

Etamycin Retains Potent In Vitro Activity Against Linezolid-Resistant MRSA Strains

In microbroth dilution assays, etamycin demonstrated potent antibacterial activity against a linezolid-resistant MRSA strain (NRS119), with a MIC of 1-2 mg/L, a value comparable to its activity against linezolid-susceptible MRSA strains [1].

MRSA Linezolid resistance MIC Cross-resistance

Optimal Scientific and Industrial Applications for Etamycin (299-20-7) Based on Quantitative Evidence


Preclinical Development of Novel Anti-MRSA Therapeutics

Etamycin is a high-priority lead compound for antibiotic discovery programs targeting MRSA. Its favorable time-kill kinetics compared to vancomycin and its demonstrated in vivo efficacy in a lethal murine MRSA model [1] make it a strong candidate for hit-to-lead optimization, in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, and as a tool compound for studying streptogramin mechanisms against resistant Gram-positive pathogens.

Drug Discovery for Mycobacterium abscessus and MAC Infections

Given its superior in vivo efficacy over clarithromycin in a zebrafish M. abscessus infection model [1] and its potent in vitro activity against MAC strains (MIC 0.024-1.56 μg/mL) [2], etamycin is an ideal starting point for medicinal chemistry campaigns aimed at developing new therapies for difficult-to-treat non-tuberculous mycobacterial (NTM) infections.

Investigation of Synergistic Streptogramin Biosynthesis and Resistance Mechanisms

Etamycin is naturally co-produced with griseoviridin from a single, well-characterized 105 kb biosynthetic gene cluster in *Streptomyces griseoviridis* [1]. Researchers studying the regulation of secondary metabolism, combinatorial biosynthesis of hybrid NRPS-PKS products, and the evolution of resistance to synergistic antibiotic pairs will find etamycin and its producer strain to be invaluable models.

Reference Standard for Streptogramin B Analytical Chemistry

With a defined molecular formula (C44H62N8O11), molecular weight (879.01 g/mol), and unique physicochemical properties including a characteristic UV absorption maximum at 304.5 nm (log ε 3.91) and optical rotation ([α]D²⁶ +62°) [1], etamycin serves as a reliable reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying streptogramin B compounds in complex biological matrices and environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.